

An In-Depth Technical Guide to [Val⁵]-Angiotensin I: Structure, Function, and Characterization

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Compound of Interest

Compound Name: *Angiotensin I, val(5)-*

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This guide provides a comprehensive technical overview of the peptide [Val⁵]-Angiotensin I, a critical analog of the endogenous hormone Angiotensin I. Tailored for researchers, scientists, and professionals in drug development, this document delves into the peptide's core structural features, its place within the renin-angiotensin system, and detailed methodologies for its characterization. Our focus is on delivering field-proven insights and self-validating protocols to empower your research and development endeavors.

Introduction: The Significance of [Val⁵]-Angiotensin I in the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a pivotal hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.^{[1][2]} At the heart of this system is the conversion of angiotensinogen, a liver-derived protein, into a decapeptide known as Angiotensin I.^{[1][2][3]} While physiologically inactive, Angiotensin I serves as the direct precursor to the potent vasoconstrictor, Angiotensin II.^{[1][2][3][4][5]}

[Val⁵]-Angiotensin I is a variant of this crucial precursor where the isoleucine residue at position 5 is substituted with a valine. This particular analog is significant in research as it is the bovine form of Angiotensin I and is frequently used as a substrate for studying the activity of Angiotensin-Converting Enzyme (ACE).^[4] Understanding its unique structural and functional

characteristics is paramount for researchers investigating the RAS pathway and developing therapeutic interventions for cardiovascular diseases.[1][5]

Peptide Structure and Amino Acid Sequence

[Val⁵]-Angiotensin I is a decapeptide, meaning it is composed of a chain of ten amino acids. Its primary structure, or amino acid sequence, is fundamental to its three-dimensional conformation and subsequent biological activity.

Amino Acid Sequence

The specific sequence of amino acids for [Val⁵]-Angiotensin I is as follows:

Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu[6]

This can be represented using the single-letter amino acid codes as:

D-R-V-Y-V-H-P-F-H-L

Key Structural Features

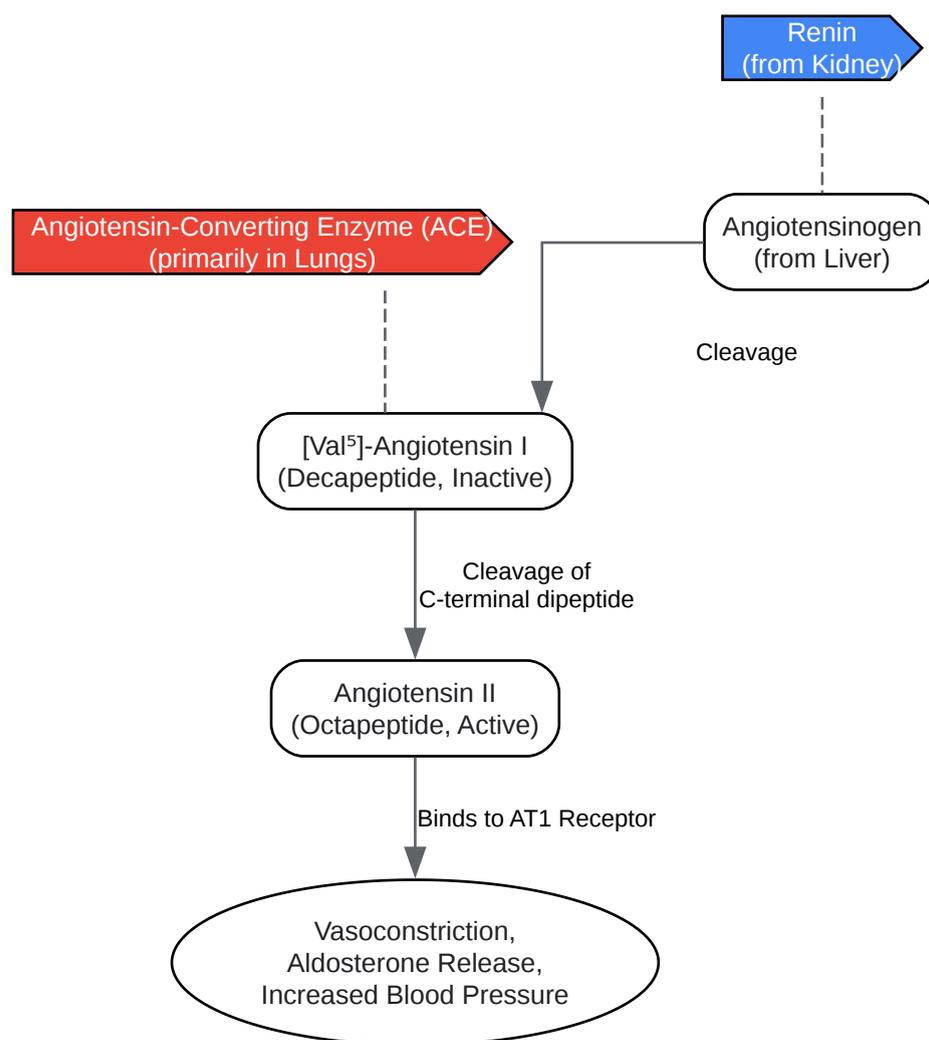
The substitution of isoleucine with valine at the fifth position is the defining characteristic of this peptide analog. Both are hydrophobic, branched-chain amino acids, but the subtle difference in their side chains can influence the peptide's overall conformation and its interaction with enzymes like ACE. The presence of proline at position 7 is known to induce a bend in the peptide backbone, a feature that is critical for its recognition by ACE.[7]

The following table summarizes the key physicochemical properties of [Val⁵]-Angiotensin I:

Property	Value	Source
Molecular Formula	C ₆₁ H ₈₇ N ₁₇ O ₁₄	[4][6]
Molecular Weight	1282.5 g/mol	[6]
CAS Number	484-43-5	[4][6][8]

The Renin-Angiotensin System Pathway

To fully appreciate the role of [Val⁵]-Angiotensin I, it is essential to understand its position within the broader context of the RAS. The following diagram illustrates the classical RAS pathway, highlighting the conversion of Angiotensin I to Angiotensin II.



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Caption: The classical Renin-Angiotensin System (RAS) pathway.

As depicted, renin, an enzyme released from the kidneys, cleaves angiotensinogen to produce Angiotensin I.[1][9] Subsequently, ACE, found predominantly in the lungs, removes the C-terminal dipeptide (His-Leu) from Angiotensin I to form the octapeptide Angiotensin II.[3][5][9] Angiotensin II then exerts its physiological effects by binding to its receptors, primarily the AT1 receptor.[5]

Experimental Protocols for Characterization

The structural integrity and purity of synthetic peptides like [Val⁵]-Angiotensin I are critical for reproducible experimental results. The following are detailed, field-proven protocols for the characterization of this peptide.

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and purity of peptides. High-resolution mass spectrometry can also provide fragmentation data to verify the amino acid sequence.

Protocol: LC-MS/MS Analysis

- **Sample Preparation:** Dissolve the lyophilized [Val⁵]-Angiotensin I peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.
- **Chromatographic Separation:**
 - **Column:** C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
 - **Gradient:** A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
 - **Flow Rate:** 0.3 mL/min.
 - **Injection Volume:** 5 μL.
- **Mass Spectrometry:**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
 - **Mass Analyzer:** Orbitrap or Time-of-Flight (TOF) for high-resolution analysis.

- Full Scan (MS1): Acquire data over a mass-to-charge (m/z) range of 200-2000.
- Tandem MS (MS/MS): Use data-dependent acquisition to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID).
- Data Analysis:
 - Confirm the presence of the correct molecular ion species for [Val⁵]-Angiotensin I.
 - Analyze the MS/MS fragmentation spectra to confirm the amino acid sequence.
 - Integrate the peak area of the main peptide in the chromatogram to assess purity.

Caption: Workflow for LC-MS/MS analysis of [Val⁵]-Angiotensin I.

NMR Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their native conformation.^[10]

Protocol: 2D NMR Spectroscopy

- Sample Preparation: Dissolve [Val⁵]-Angiotensin I in a suitable buffer (e.g., 90% H₂O / 10% D₂O, pH 5.5) to a concentration of 1-5 mM.^[7]
- NMR Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
 - Experiments:
 - ¹H 1D: To assess sample purity and folding.
 - 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for structure calculation.
- Temperature: 298 K.
- Data Processing and Analysis:
 - Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
 - Perform sequential resonance assignment using the TOCSY and NOESY spectra.
 - Use the NOE-derived distance restraints to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.
 - Validate the final structures based on energetic and geometric parameters.

Proton NMR studies have indicated that angiotensin peptides generally adopt an extended backbone conformation in aqueous solution.^[7] However, there is evidence for local structural preferences and interactions between side chains.^[7]

Circular Dichroism for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content (e.g., α -helix, β -sheet) of peptides in solution.^{[11][12]}

Protocol: CD Spectroscopy

- Sample Preparation: Prepare a solution of [Val⁵]-Angiotensin I in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.
- CD Measurement:
 - Spectropolarimeter: A CD spectropolarimeter.
 - Wavelength Range: 190-260 nm.
 - Cuvette Path Length: 1 mm.
 - Temperature: 25 °C.

- Data Collection: Record the CD spectrum as an average of at least three scans.
- Data Analysis:
 - Subtract the buffer baseline from the sample spectrum.
 - Convert the raw data (in millidegrees) to mean residue ellipticity.
 - Analyze the resulting spectrum for characteristic secondary structure features. For instance, α -helical structures show negative bands at approximately 208 and 222 nm.[\[11\]](#)

Studies on angiotensin analogs have suggested the presence of a β -structure and folding at the N- and C-termini.[\[13\]](#)

Conclusion

[Val⁵]-Angiotensin I is a valuable tool for researchers studying the renin-angiotensin system. Its well-defined primary structure and its role as a substrate for ACE make it an ideal candidate for a wide range of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other synthetic peptides, ensuring the scientific integrity and reproducibility of your research findings. By understanding the nuances of its structure and function, scientists can continue to unravel the complexities of the RAS and develop novel therapeutics for cardiovascular and related diseases.

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